molecular formula C10H13NO B3275757 (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 62928-94-3

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No. B3275757
CAS RN: 62928-94-3
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol , also known by its IUPAC name 1,2,3,4-tetrahydro-3-isoquinolinylmethanol , is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is a solid and is typically stored in a dark place, sealed, and kept dry .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance. Precautions include avoiding skin and eye contact. Refer to the provided MSDS for detailed safety instructions.

Scientific Research Applications

1. Synthesis of Calycotomine Enantiomers

(Schönstein, Forró, & Fülöp, 2013) explored the synthesis of both enantiomers of calycotomine, utilizing (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate. This process involved the asymmetric O-acylation of N-Boc-protected (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, exhibiting high enantioselectivity.

2. Optically Active Isoquinoline Derivatives

In the study by (Gzella et al., 2002), optically active derivatives of tetrahydroisoquinoline, specifically 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, were examined. Their absolute configurations were confirmed, which is crucial for understanding the stereoselective properties of these compounds.

3. Intermediate for Organic Synthesis

A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, using (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as an intermediate, was developed by (Ta, 2013). This highlights the role of this compound as a valuable intermediate in organic synthesis.

4. Isolation from Calycotome Villosa

(El Antri et al., 2004) isolated two tetrahydroisoquinoline alkaloids from Calycotome Villosa, including a variant of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This demonstrates its natural occurrence and potential for extraction from plant sources.

5. Chromatographic Analysis of Isoquinolines

The work of (Inoue, Matsubara, & Tsuruta, 2008) involved developing a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines. This research aids in the analytical chemistry of compounds like (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

6. Lipophilicity Study

A study on the lipophilicity of amide derivatives of α-(1,2,3,4-tetrahydroisoquinolin-2-yl)-γ-hydroxybutyric acid by (Więckowski et al., 2007) provides insight into the physicochemical properties of related tetrahydroisoquinoline compounds.

7. Impact on Lipid Dynamics

Research by (Nguyen et al., 2019) explored the effects of methanol on lipid dynamics. While not directly studying (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, this research provides context for understanding the behavior of methanol derivatives in biological systems.

8. Anticancer Agents Synthesis

(Redda, Gangapuram, & Ardley, 2010) synthesized analogs of tetrahydroisoquinoline, noting its presence in biologically active molecules and potential as anticancer agents.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
40
Citations
SK Chakka, MG McKay, T Govender… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C18H21NO3·2.33H2O, is the fourth reported member in a series of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives used in catalysis as …
Number of citations: 13 scripts.iucr.org
S Aubry, S Pellet‐Rostaing, M Lemaire - 2007 - Wiley Online Library
Synthetic investigations of 1,3‐dichloro‐5,6‐dicyanobenzoquinone‐mediated benzylic oxidation is reported for the synthesis of natural alkaloid analogues. Extensive explorations of the …
SK Chakka, PG Andersson, GEM Maguire, HG Kruger… - 2010 - Wiley Online Library
Tetrahydroisoquinoline (TIQ) derivatives exhibit good biological activity. However, utilization of TIQ compounds in asymmetric catalysis is limited. This paper presents a series of TIQ …
T Ramanivas, B Sushma, VL Nayak, KC Shekar… - European Journal of …, 2015 - Elsevier
A series of fifteen chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have been synthesized and their antiproliferative properties have been studied. The in vitro screening was …
Number of citations: 10 www.sciencedirect.com
Y Yang, Y Gao, S Chen, J Guo, Y Hu - Archiv der Pharmazie, 2023 - Wiley Online Library
A series of tetrahydroisoquinoline derivatives were prepared and their antitumor activity was studied against several human carcinoma cell lines, including Ketr3, BEL‐7402, BGC‐823, …
Number of citations: 1 onlinelibrary.wiley.com
MP Chelopo, SA Pawar, MK Sokhela… - European journal of …, 2013 - Elsevier
Ruthenium complexes offer potential reduced toxicity compared to current platinum anticancer drugs. 1,2,3,4-tetrahydrisoquinoline amino alcohol ligands were synthesised, …
Number of citations: 72 www.sciencedirect.com
M Sabat, LF Raveglia, L Aldegheri, A Barilli… - Bioorganic & Medicinal …, 2022 - Elsevier
This publication details the discovery of a series of selective transient receptor potential cation channel subfamily M member 5 (TRPM5) agonists culminating with the identification of the …
Number of citations: 1 www.sciencedirect.com
G Song, X Zhu, J Li, D Hu, D Zhao, Y Liao, J Lin… - Bioorganic & Medicinal …, 2017 - Elsevier
Improvement of subtype selectivity of an inhibitor’s binding activity using the conformational restriction approach has become an effective strategy in drug discovery. In this study, we …
Number of citations: 7 www.sciencedirect.com
O Koepler, S Laschat, A Baro, P Fischer… - European Journal of …, 2004 - Wiley Online Library
3‐Disubstituted tetrahydro‐oxazolo‐isoquinolinones 19a,b were obtained from phenylalanine in seven steps and 42% overall yield by Katritzky’s benzotriazole method. The tricyclic …
SW Smith, V Jammalamadaka, D Borkin… - ACS Medicinal …, 2018 - ACS Publications
Antibody–drug conjugates (ADCs) represent an important class of emerging cancer therapeutics. Recent ADC development efforts highlighted the use of pyrrolobenzodiazepine (PBD) …
Number of citations: 15 pubs.acs.org

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